molecular formula C7H6BrN3O B13909364 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B13909364
M. Wt: 228.05 g/mol
InChI Key: OOHFJTUJABYATL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the conditions employed.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

8-bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-6-3-2-5(8)7-9-4-10-11(6)7/h2-4H,1H3

InChI Key

OOHFJTUJABYATL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NC=NN12)Br

Origin of Product

United States

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